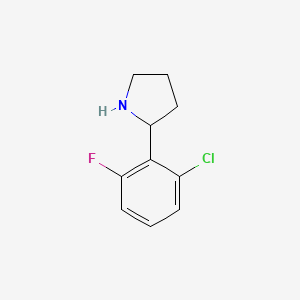

2-(2-Chloro-6-fluorophenyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFN/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFPAYZSIJRSER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of the Pyrrolidine Scaffold in Contemporary Medicinal Chemistry Research

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen-containing heterocycle, stands as one of the most important and versatile scaffolds in modern drug discovery. nih.govresearchgate.net Its prevalence is underscored by its presence in numerous natural products, bioactive molecules, and a significant number of drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The widespread interest in the pyrrolidine nucleus stems from several key features that make it an attractive component for the design of new therapeutic agents.

Furthermore, the pyrrolidine scaffold provides a robust platform for introducing a wide array of chemical substituents at various positions on the ring. This functionalization allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, polarity, and basicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The nitrogen atom within the ring can also participate in crucial hydrogen bonding interactions with biological macromolecules, further enhancing binding affinity. The stereogenicity of the carbon atoms in the pyrrolidine ring is another significant feature, as different stereoisomers can exhibit distinct biological profiles due to their differential binding to enantioselective proteins. nih.govresearchgate.net

The utility of the pyrrolidine scaffold is evident in a wide range of therapeutic areas, including the development of agents for central nervous system disorders, anticancer therapies, and anti-inflammatory drugs. nih.govnih.gov Its role as a foundational structural motif continues to inspire the synthesis of novel and complex molecules with diverse biological activities.

The Current Research Landscape of 2 2 Chloro 6 Fluorophenyl Pyrrolidine As a Chemical Entity

Established Synthetic Routes and Methodological Considerations

Established synthetic routes to 2-arylpyrrolidines, the structural class to which this compound belongs, often rely on the construction of the pyrrolidine ring through the cyclization of a linear precursor. A common and well-documented strategy involves the preparation of an ω-halo- or ω-aminoketone followed by intramolecular cyclization.

A plausible and established pathway to synthesize this compound begins with the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene (B165101) with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 4-chloro-1-(2-chloro-6-fluorophenyl)butan-1-one. This key intermediate possesses both the required substituted phenyl ring and a reactive chlorobutyl chain.

Subsequent reductive amination of the ketone, followed by intramolecular cyclization, affords the desired pyrrolidine ring. This can be achieved in a one-pot reaction or as a two-step sequence involving the initial reduction of the ketone to an alcohol, followed by conversion of the chloro group to an amino group and subsequent acid-catalyzed cyclization. The chemical compound 4-amino-1-(2-chloro-6-fluorophenyl)butan-1-ol is a known intermediate in such pathways nih.gov.

An alternative established approach involves the use of 2-chloro-6-fluoroaniline (B1301955) as a starting material bldpharm.comsigmaaldrich.comnih.gov. This aniline (B41778) can be N-alkylated with a suitable four-carbon synthon containing a leaving group, such as 1,4-dichlorobutane, to form an N-(4-chlorobutyl)aniline derivative. Subsequent intramolecular Friedel-Crafts cyclization, promoted by a strong acid, can then form the pyrrolidine ring. However, this method can be challenging due to the potential for side reactions and the need for harsh reaction conditions.

The synthesis of the necessary precursors, such as 2-chloro-6-fluorobenzaldehyde (B137617) and 2-chloro-6-fluoroaniline, is also well-documented in the chemical literature and patents, providing a solid foundation for these established routes nih.govsigmaaldrich.combldpharm.com.

Development and Optimization of Novel Synthetic Approaches

Recent advancements in synthetic methodology have opened new avenues for the synthesis of 2-arylpyrrolidines, with a focus on improving efficiency, reducing step counts, and employing milder reaction conditions. One promising area is the use of transition metal-catalyzed reactions. For instance, copper-catalyzed intermolecular carboamination of vinylarenes with potassium N-carbamoyl-β-aminoethyltrifluoroborates has been reported as a method to access 2-arylpyrrolidines Current time information in BT.. This approach could potentially be adapted for the synthesis of this compound by utilizing 1-chloro-3-fluoro-2-vinylbenzene as the starting vinylarene.

Radical cyclization reactions also present a modern and powerful tool for the construction of the pyrrolidine ring cas.cn. These reactions can be initiated under mild conditions and often exhibit high levels of regio- and stereoselectivity. An intramolecular radical cyclization approach could be envisioned starting from a suitably functionalized precursor derived from 2-chloro-6-fluorobenzene.

Furthermore, the development of one-pot or tandem reactions that combine several synthetic steps without the isolation of intermediates is a key area of optimization. Such processes are highly desirable in terms of atom economy and operational simplicity.

Chiral Synthesis and Stereocontrol in Pyrrolidine Derivatization

The synthesis of enantiomerically pure this compound is of significant interest, as the biological activity of chiral molecules is often dependent on their stereochemistry. The (R)-enantiomer of this compound hydrochloride is a commercially available compound, indicating that methods for its asymmetric synthesis have been developed.

A leading-edge approach for the asymmetric synthesis of 2-arylpyrrolidines is through biocatalysis, specifically using transaminases. A recent study demonstrated the enantio-complementary synthesis of 2-substituted pyrrolidines from ω-chloroketones using transaminase-triggered cyclizations chemicalbook.comrsc.org. This method achieves high enantiomeric excess (ee) and can be applied to a range of substrates. The synthesis of (R)-2-(p-chlorophenyl)pyrrolidine with >99.5% ee was successfully demonstrated, providing a strong proof-of-concept for applying this methodology to the synthesis of (R)-2-(2-chloro-6-fluorophenyl)pyrrolidine from 4-chloro-1-(2-chloro-6-fluorophenyl)butan-1-one chemicalbook.com.

| Method | Key Features | Potential for this compound | Reported Enantiomeric Excess (for similar compounds) |

|---|---|---|---|

| Biocatalytic (Transaminase) | Highly enantioselective, mild reaction conditions, uses readily available starting materials. | Directly applicable using 4-chloro-1-(2-chloro-6-fluorophenyl)butan-1-one. | >99.5% ee chemicalbook.com |

| Chiral Pool Synthesis | Utilizes naturally occurring chiral starting materials like proline or amino acids. | Requires multi-step conversion and may be less direct. | Variable, dependent on the specific route. |

| Asymmetric Catalysis | Employs chiral catalysts (e.g., metal complexes or organocatalysts) to induce enantioselectivity. | Applicable, but may require significant optimization for this specific substrate. | Good to excellent, but often substrate-dependent. |

Other strategies for achieving stereocontrol include the use of chiral auxiliaries, asymmetric hydrogenation of a suitable prochiral precursor, or the resolution of a racemic mixture of this compound.

Synthesis of Structurally Modified Analogs and Derivatives for Research Applications

The synthesis of structurally modified analogs of this compound is crucial for structure-activity relationship (SAR) studies in various research contexts. The modular nature of many synthetic routes allows for the facile introduction of diversity at different positions of the molecule.

For instance, by varying the starting aromatic compound in a Friedel-Crafts acylation, a wide range of substituted phenylpyrrolidines can be prepared. Similarly, modifications to the pyrrolidine ring can be achieved by using different linear precursors in the cyclization step.

| Position of Modification | Synthetic Strategy | Example of Variation |

|---|---|---|

| Phenyl Ring | Use of different substituted benzene (B151609) derivatives in the initial acylation or coupling reaction. | Starting with 1,3-difluorobenzene (B1663923) to yield a 2-(2,6-difluorophenyl)pyrrolidine (B1592066) analog. |

| Pyrrolidine Nitrogen | N-alkylation or N-acylation of the final pyrrolidine product. | Reaction with an alkyl halide or acyl chloride to introduce various substituents on the nitrogen atom. |

| Pyrrolidine Ring Carbon Atoms | Use of substituted linear precursors for the cyclization reaction. | Employing a substituted 4-chlorobutyryl chloride in the initial acylation to introduce substituents on the pyrrolidine ring. |

The development of robust and flexible synthetic routes is therefore essential not only for the production of this compound itself but also for enabling the exploration of its chemical space through the creation of diverse analogs for research purposes.

Computational Chemistry and Theoretical Investigations of 2 2 Chloro 6 Fluorophenyl Pyrrolidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(2-chloro-6-fluorophenyl)pyrrolidine, DFT calculations can provide deep insights into its geometry, stability, and electronic properties.

Detailed research findings from DFT studies on analogous aromatic compounds reveal that the B3LYP functional combined with a basis set like 6-31G(d,p) is commonly employed for accurate predictions. nih.govresearchgate.net Such calculations for this compound would begin with geometry optimization to find the lowest energy conformation of the molecule. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stable structure is achieved.

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more likely to be reactive. The MEP map visually represents the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for understanding intermolecular interactions. rsc.orgnih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound

| Property | Predicted Value | Significance |

| Energy of HOMO | -6.5 eV | Indicates the electron-donating character of the molecule. |

| Energy of LUMO | -1.2 eV | Indicates the electron-accepting character of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability. |

| Dipole Moment | 2.8 D | Quantifies the overall polarity of the molecule. |

| Molecular Electrostatic Potential | Red regions (e.g., around N, F, Cl atoms) indicate negative potential (nucleophilic); Blue regions indicate positive potential (electrophilic). | Predicts sites for non-covalent interactions. |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

Molecular Modeling and Simulations for Ligand-Target Interaction Prediction

Molecular modeling and simulations are indispensable tools for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein. These methods are fundamental in drug discovery and development.

The process usually starts with molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, this would involve docking the molecule into the binding site of a relevant protein target. The output of a docking simulation is a set of poses, ranked by a scoring function that estimates the binding affinity. These poses reveal potential key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues in the protein's active site. nih.gov For instance, the pyrrolidine (B122466) ring's nitrogen atom could act as a hydrogen bond acceptor, while the chloro-fluorophenyl group could engage in hydrophobic and halogen bonding interactions.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and dynamics of the ligand-protein complex over time. nih.gov An MD simulation would treat the atoms as classical particles and solve Newton's equations of motion, providing a trajectory of the complex's movements. Analysis of this trajectory can confirm the stability of the binding pose predicted by docking and provide insights into the flexibility of both the ligand and the protein upon binding. nih.gov

Table 2: Hypothetical Docking Results for this compound with a Kinase Target

| Parameter | Predicted Value/Interaction | Implication for Binding |

| Binding Affinity (Score) | -8.5 kcal/mol | Suggests a strong and stable interaction with the target. |

| Hydrogen Bonds | Pyrrolidine N-H with Asp145 backbone C=O | Key anchor point for the ligand in the binding site. |

| Hydrophobic Interactions | 2-Chloro-6-fluorophenyl ring with Leu23, Val56, Ala78 | Contributes to the overall binding affinity and specificity. |

| Halogen Bond | Chlorine atom with Ser100 side-chain oxygen | A specific directional interaction that can enhance binding. |

| RMSD of Ligand | 1.2 Å (over 100 ns simulation) | Indicates the stability of the ligand's binding pose. |

Note: The values and interacting residues in this table are hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov

To develop a QSAR model for a series of analogues of this compound, one would first need experimental data on their biological activity (e.g., IC50 values for enzyme inhibition). nih.gov A set of molecular descriptors would then be calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.

Commonly used descriptors include:

2D descriptors: Molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors and acceptors.

3D descriptors: Molecular surface area, volume, and shape indices.

Electronic descriptors: Dipole moment, partial charges on atoms (from DFT).

Using statistical techniques like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that links the descriptors to the observed activity. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov Similarly, QSPR models can predict properties like solubility, boiling point, or toxicity.

Table 3: Example of Descriptors Used in a Hypothetical QSAR Model for Pyrrolidine Derivatives

| Descriptor | Type | Description | Potential Influence on Activity |

| Molecular Weight (MW) | 2D | The sum of the atomic weights of all atoms in the molecule. | Can affect diffusion and bioavailability. |

| LogP | 2D | The logarithm of the partition coefficient between octanol (B41247) and water. | Relates to the hydrophobicity and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 2D | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Correlates with drug transport properties. |

| Dipole Moment | 3D | A measure of the net molecular polarity. | Influences electrostatic interactions with the target. |

| HOMO Energy | Electronic | Energy of the highest occupied molecular orbital. | Can be related to the molecule's ability to donate electrons. |

Conformational Analysis and Energy Landscape Mapping

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them.

A key aspect of this analysis for this compound would be the study of the torsional potential energy surface (PES) around the single bond connecting the pyrrolidine ring and the chloro-fluorophenyl group. chemrxiv.org The rotation around this bond is influenced by steric hindrance and electronic effects from the substituents on the phenyl ring. chemrxiv.org

To map the energy landscape, the dihedral angle of this bond would be systematically rotated, and at each step, the energy of the molecule would be calculated using a suitable computational method (like DFT). The resulting plot of energy versus dihedral angle reveals the energy minima, corresponding to stable conformations (conformers), and the energy maxima, which represent the transition states between them. The relative energies of the conformers determine their population at a given temperature, while the energy barriers dictate the rate of interconversion. Understanding the preferred conformation is crucial, as it is often the bioactive conformation that fits into the target's binding site.

Table 4: Illustrative Conformational Analysis Data for the Phenyl-Pyrrolidine Torsion

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Type |

| 0 | 5.2 | Eclipsed (Transition State) |

| 60 | 0.0 | Gauche (Global Minimum) |

| 120 | 2.8 | Eclipsed (Local Maximum) |

| 180 | 1.5 | Anti (Local Minimum) |

| 240 | 2.8 | Eclipsed (Local Maximum) |

| 300 | 0.0 | Gauche (Global Minimum) |

Note: The values in this table are hypothetical and illustrate a typical potential energy surface for a substituted biaryl-like linkage.

In Vitro Biological Activity and Mechanistic Elucidation of 2 2 Chloro 6 Fluorophenyl Pyrrolidine

Pharmacological Profiling in In Vitro Systems

Assessment of In Vitro Anticancer Activity

No studies reporting the in vitro anticancer activity of 2-(2-Chloro-6-fluorophenyl)pyrrolidine against any cancer cell lines were found. Research on other pyrrolidine (B122466) derivatives has shown a range of activities. For instance, certain pyrrolidone-hydrazone derivatives have demonstrated anticancer effects against various cancer cell lines, with some compounds exhibiting EC50 values in the micromolar range. nih.gov Additionally, spirooxindole pyrrolidine derivatives have been investigated as inhibitors of the MDM2-p53 interaction, a key pathway in cancer. acs.org One such derivative, which includes a 3-chloro-2-fluorophenyl group (distinct from the 2-chloro-6-fluorophenyl moiety), showed potent inhibition of cell growth in cancer cell lines with wild-type p53. acs.org However, these findings are specific to the studied derivatives and cannot be extrapolated to this compound.

Receptor Binding and Functional Assays in Cellular and Acellular Systems

There is no publicly available data from receptor binding or functional assays for this compound. The interaction of this specific compound with any G-protein coupled receptors, ion channels, or other receptor systems has not been reported.

Enzyme Modulation and Inhibition Studies

No studies were identified that investigated the modulatory or inhibitory effects of this compound on any specific enzymes. While other molecules containing a 2-chloro-6-fluorobenzyl group have been studied as inhibitors of HIV-1 reverse transcriptase, these compounds have a pyrimidinone core structure, which is significantly different from the pyrrolidine ring of the subject compound. nih.gov

Investigation of Mechanism of Action (MOA)

Identification of Molecular Targets and Perturbed Biological Pathways

Due to the absence of in vitro studies, the molecular targets of this compound are unknown. Consequently, no biological pathways have been identified as being perturbed by this compound.

Analysis of Cellular Responses and Signaling Cascades

There is no information available regarding the cellular responses or the impact on signaling cascades upon treatment with this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 2 Chloro 6 Fluorophenyl Pyrrolidine Derivatives

Systematic Chemical Modifications and Their Impact on Biological Activity

Systematic modifications of the 2-(2-chloro-6-fluorophenyl)pyrrolidine scaffold have been extensively explored, particularly in the development of inhibitors for the murine double minute 2 (MDM2) protein, a key negative regulator of the p53 tumor suppressor. In this context, the this compound moiety serves as a crucial pharmacophore that orients other parts of the molecule into the binding pockets of the MDM2 protein.

One major area of investigation has been the modification of the pyrrolidine (B122466) ring itself, often by creating complex spirocyclic systems. For instance, in a series of potent spirooxindole MDM2 inhibitors, the pyrrolidine core is central to the molecule's architecture. acs.orgnih.gov Researchers have explored the impact of substituents at various positions on this core structure.

Modifications at what is designated as 'Site A', a hydrophobic pocket-filling group attached to the pyrrolidine, have shown that bulky, hydrophobic groups are highly favorable for strong binding affinity to MDM2. acs.org For example, replacing a cyclohexyl group with a smaller cyclobutyl group resulted in a 6-fold decrease in potency. acs.org However, the introduction of methyl groups onto the cyclobutyl ring restored the activity, indicating that optimizing the size and hydrophobicity of this substituent is key to maximizing target engagement. acs.org Similarly, introducing two fluorine atoms at the 4-position of the cyclohexyl group led to a 4-fold decrease in potency compared to the unsubstituted cyclohexyl, suggesting a sensitive steric and electronic requirement in this region. acs.org

Another key site for modification is the pyrrolidine nitrogen. Studies have shown that alkylation of this nitrogen can have a profound impact on activity. For instance, in the spirooxindole series, introducing an ethyl group on the pyrrolidine nitrogen was found to be highly beneficial for potent MDM2 inhibition.

The table below summarizes the impact of systematic modifications on the binding affinity of these derivatives to the MDM2 protein.

| Compound ID | Modification Description | MDM2 Binding Affinity (Kᵢ, nM) |

| 6 | Baseline (Cyclohexyl at Site A) | 2.9 |

| 12 | 4,4-Difluorocyclohexyl at Site A | 9.8 |

| 13 | Cyclobutyl at Site A | 18.5 |

| 14 | 3,3-Dimethylcyclobutyl at Site A | 2.6 |

Data sourced from a study on spirooxindole MDM2 inhibitors. acs.org

Influence of Substituent Effects on Pharmacological Profiles and Target Engagement

The electronic and steric effects of substituents on the this compound core play a critical role in defining the pharmacological profile and target engagement of its derivatives. The 2-chloro and 6-fluoro substituents on the phenyl ring are themselves crucial, locking the phenyl ring in a specific conformation relative to the pyrrolidine ring, which is often essential for proper orientation within a protein's binding site.

In the development of MDM2 inhibitors, modifications to the 2-chloro-6-fluorophenyl group (referred to as Ring B) were explored to enhance properties like solubility while maintaining potency. acs.orgnih.gov The introduction of a nitrogen atom into this aromatic ring, creating a pyridyl analog (compound 16), was found to be detrimental to activity, resulting in a 26-fold weaker binding affinity for MDM2 compared to the parent compound. acs.orgnih.gov This highlights the sensitive nature of the interactions between this substituted phenyl ring and its binding pocket on the target protein. The precise arrangement of the chloro and fluoro substituents is critical for maintaining the high-affinity interactions required for potent inhibition.

Furthermore, bioisosteric replacements have been investigated to modulate the pharmacological profile. In the spirooxindole series, the carboxamide moiety was identified as a key interaction group. Replacing this amide with other functional groups was explored to understand its role. These studies often reveal that the hydrogen bonding capacity and the specific geometry of the amide are crucial for maintaining high-affinity binding.

The influence of these substituent effects is summarized in the table below, showing how changes to the aromatic system impact MDM2 inhibition.

| Compound ID | Substituent Modification | MDM2 Binding Affinity (Kᵢ, nM) |

| 6 | 3-chloro-2-fluorophenyl (baseline) | 2.9 |

| 16 | Pyridyl analog (N replacing CH in Ring B) | 77 |

Data sourced from a study on spirooxindole MDM2 inhibitors. acs.orgnih.gov

Stereochemical Considerations in Modulating Activity and Selectivity

Stereochemistry is a paramount factor in the biological activity of this compound derivatives. The chiral center at the C2 position of the pyrrolidine ring, where the substituted phenyl group is attached, dictates the three-dimensional arrangement of the molecule. This, in turn, profoundly affects how the molecule fits into the chiral environment of a protein's binding site.

In the extensively studied spirooxindole MDM2 inhibitors, the molecule contains multiple chiral centers, and the specific stereoisomer is critical for activity. The synthesis of these complex molecules often employs stereoselective methods, such as 1,3-dipolar cycloaddition reactions using chiral amines, to generate the desired diastereomer with high purity. nih.gov Research has shown that only the correct diastereomer possesses the high binding affinity for MDM2. For example, the discovery of compound AA-115/APG-115, a potent and orally active MDM2 inhibitor, was the result of extensive SAR studies where the stereochemistry at three specific centers ((3'R,4'S,5'R)) was crucial for its sub-nanomolar binding affinity. acs.org

One of the challenges noted with earlier analogs was their tendency to isomerize in solution, leading to a loss of activity over time. acs.org To overcome this, derivatives were designed with substituents at the C2 position of the pyrrolidine ring that could undergo a rapid and irreversible conversion to a single, thermodynamically stable, and active diastereoisomer. acs.org This highlights the critical importance of controlling and maintaining the precise stereochemical configuration to ensure sustained biological activity. The differential activity between stereoisomers underscores that one enantiomer or diastereomer may bind with high affinity, while others may be significantly less active or even inactive.

Preclinical Research Applications and Models for 2 2 Chloro 6 Fluorophenyl Pyrrolidine

Utility as a Research Probe in Preclinical Models for Biological Investigations

The 2-(2-chloro-6-fluorophenyl)pyrrolidine moiety has been instrumental as a research probe in the investigation of the interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2). In many cancers where p53 is not mutated, its function is inhibited by direct binding to MDM2. nih.govacs.org Small molecules that can block this interaction are of significant interest as potential cancer therapeutics.

Researchers have systematically incorporated the this compound scaffold into spirooxindole-based compounds to probe the structure-activity relationships (SAR) of MDM2 inhibitors. nih.govnih.gov These studies have revealed that the 3-chloro-2-fluorophenyl group, a key feature of the parent compound, projects into a specific pocket of the MDM2 protein. nih.gov By modifying this and other parts of the molecule, scientists have been able to develop compounds with very high affinity for MDM2. nih.govnih.gov

For instance, the insertion of a nitrogen atom into the 3-chloro-2-fluorophenyl substituent was found to significantly decrease the binding affinity to MDM2, highlighting the critical nature of the original phenyl ring in this position for optimal interaction. nih.govacs.org This systematic approach of creating derivatives and testing their binding affinity and cellular activity allows for a detailed mapping of the chemical features required for potent MDM2 inhibition.

The pyrrolidine (B122466) ring itself is a versatile scaffold in drug discovery due to its three-dimensional structure and the ability to introduce stereochemistry, which can significantly influence biological activity. nih.gov In the context of MDM2 inhibitors, the pyrrolidine core and its substituents are crucial for the correct spatial orientation of the key interacting groups within the MDM2 binding pocket. nih.gov

Table 1: Structure-Activity Relationship of Pyrrolidine-based MDM2 Inhibitors

| Compound | Modification to the this compound scaffold | MDM2 Binding Affinity (Ki, nM) |

|---|---|---|

| Compound 6 | Core structure with 3-chloro-2-fluorophenyl group | < 1 |

| Compound 16 | Insertion of a nitrogen atom into the 3-chloro-2-fluorophenyl substituent | 77 |

| Compound 17 | Pyridinyl oxindole (B195798) group | 13 |

| Compound 18 | Pyridinyl oxindole group | 14 |

| Compound 19 | Pyrimidinyl oxindole group | 14 |

In Vivo Pharmacodynamic Studies in Relevant Preclinical Animal Models

The utility of compounds containing the this compound core has been further demonstrated in in vivo pharmacodynamic studies. These studies aim to understand the physiological and biochemical effects of a drug candidate in a living organism. For the spirooxindole-based MDM2 inhibitors, these studies have been conducted in mouse xenograft models of human cancers, such as osteosarcoma (SJSA-1) and acute leukemia (RS4;11). nih.govacs.org

In these models, the administration of compounds incorporating the this compound moiety led to a dose-dependent inhibition of tumor growth. nih.govacs.org More importantly, these studies confirmed the mechanism of action of these compounds in vivo. Following oral administration, a strong activation of the p53 pathway was observed in the tumor tissue. acs.org This was evidenced by the upregulation of p53 and the induction of apoptosis, as measured by the cleavage of poly(ADP-ribose) polymerase (PARP) and caspase-3. acs.org

The pharmacodynamic effects of some of these compounds were shown to be long-lasting, with p53 activation persisting for at least 24 hours after a single dose. acs.org These findings are crucial as they demonstrate that the high binding affinity observed in vitro translates into a desired biological response in a relevant preclinical model.

Table 2: In Vivo Antitumor Activity of a Lead Compound in a Mouse Xenograft Model

| Animal Model | Treatment Group | Tumor Growth Inhibition |

|---|---|---|

| SJSA-1 Osteosarcoma | Vehicle Control | - |

| SJSA-1 Osteosarcoma | Compound 54 (50 mg/kg) | Effective retardation of tumor growth |

| SJSA-1 Osteosarcoma | Compound 54 (100 mg/kg) | 87% tumor regression |

| RS4;11 Acute Leukemia | Compound 60 (100 mg/kg) | Partial tumor regression |

Translational Research Perspectives in Preclinical Settings for Novel Therapeutic Hypotheses

The preclinical research on spirooxindole-based MDM2 inhibitors containing the this compound scaffold has significant translational implications. The ultimate goal of this research is to develop novel and effective cancer therapies. The extensive SAR studies and in vivo pharmacodynamic evaluations have led to the identification of highly potent and orally bioavailable drug candidates. nih.govnih.gov

One such compound, which incorporates the core this compound structure, has demonstrated the ability to achieve complete and long-lasting tumor regression in preclinical models. nih.govnih.gov This success in preclinical settings has paved the way for its advancement into clinical development. The identification of a clinical candidate from this chemical series underscores the value of the initial research and the utility of the this compound scaffold in designing drugs with therapeutic potential. nih.govacs.orgnih.gov

The translational perspective of this research extends to the development of novel therapeutic hypotheses. By demonstrating that potent and selective inhibition of the MDM2-p53 interaction can lead to significant antitumor activity in vivo, this work reinforces the therapeutic rationale for targeting this pathway in cancers with wild-type p53. nih.govacs.org The successful progression of a compound from this series into clinical trials provides a powerful tool to test this hypothesis in human patients.

Advanced Analytical Methodologies for Research on 2 2 Chloro 6 Fluorophenyl Pyrrolidine

Chromatographic Techniques for Purity Assessment and Isolation in Research Samples

Chromatography is an indispensable tool for separating and quantifying the components of a mixture, making it essential for assessing the purity of 2-(2-Chloro-6-fluorophenyl)pyrrolidine and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is a primary method for this purpose.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. researchgate.net For this compound, the mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netpensoft.net The gradient and composition of the mobile phase are optimized to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurities or starting materials. researchgate.net Method validation is performed according to established guidelines to ensure the method is accurate, precise, reproducible, and specific for its intended use. pensoft.netpensoft.net

Due to the presence of a chiral center at the C2 position of the pyrrolidine (B122466) ring, enantiomeric purity is a critical parameter. researchgate.net Chiral HPLC is employed to separate the (R) and (S) enantiomers. This is often achieved using a chiral stationary phase (CSP), such as a Chiralcel OD-H column, which can create specific interactions like hydrogen bonds and dipole-dipole interactions to differentiate between the enantiomers. researchgate.net The mobile phase for chiral separations might consist of a mixture of hexane (B92381) and ethanol (B145695) with an additive like triethylamine (B128534) to improve peak shape. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Pyrrolidine Derivatives

| Parameter | Reverse-Phase HPLC | Chiral HPLC |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) researchgate.net | Chiralcel OD-H (e.g., 250 x 4.6 mm) researchgate.net |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) researchgate.net | n-hexane:ethanol (98:2, v/v) with 0.2% triethylamine researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net | 1.0 mL/min researchgate.net |

| Detection | UV at 225-254 nm researchgate.netresearchgate.net | UV at 254 nm researchgate.net |

| Column Temp. | 30 °C researchgate.net | 25 °C researchgate.net |

Spectroscopic Methods for Structural Elucidation

Spectroscopy provides detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is one of the most powerful tools for organic structure elucidation. Both ¹H and ¹³C NMR spectra would provide a detailed map of the carbon-hydrogen framework. researchgate.net

¹H NMR: The spectrum would show distinct signals for the protons on the pyrrolidine ring and the aromatic protons on the 2-chloro-6-fluorophenyl group. The pyrrolidine protons would appear as complex multiplets in the aliphatic region (typically 1.5-4.0 ppm). chemicalbook.comchemicalbook.com The aromatic protons would appear in the downfield region (around 7.0-7.5 ppm), with their splitting patterns dictated by coupling to each other and to the fluorine atom. The N-H proton of the pyrrolidine would likely appear as a broad singlet.

¹³C NMR: The spectrum would display ten distinct signals, corresponding to the ten carbon atoms in the molecule, assuming no accidental equivalence. researchgate.net The chemical shifts would be characteristic of the sp³-hybridized carbons of the pyrrolidine ring and the sp²-hybridized carbons of the aromatic ring. researchgate.net The carbons attached to the electronegative chlorine and fluorine atoms would show characteristic shifts. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. researchgate.net

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Region/Notes |

| ¹H NMR | ~1.5 - 2.2 | Pyrrolidine CH₂ |

| ~3.0 - 3.5 | Pyrrolidine CH₂ adjacent to N | |

| ~4.0 - 4.5 | Pyrrolidine CH adjacent to phenyl ring | |

| Broad singlet | Pyrrolidine N-H | |

| ~7.0 - 7.5 | Aromatic CH protons | |

| ¹³C NMR | ~25 - 30 | Pyrrolidine C4 |

| ~45 - 50 | Pyrrolidine C5 | |

| ~55 - 65 | Pyrrolidine C2 & C3 | |

| ~115 - 140 | Aromatic carbons | |

| ~158 - 162 (doublet) | Aromatic carbon attached to Fluorine (C-F coupling) |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would exhibit characteristic absorption bands. Key vibrations include the N-H stretch of the secondary amine, C-H stretches of the aliphatic and aromatic portions, C-N stretching, and the vibrations associated with the halogen-substituted benzene (B151609) ring. researchgate.netorientjchem.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretch | 3300 - 3500 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-N | Stretch | 1020 - 1250 |

| C-F | Stretch | 1000 - 1400 |

| C-Cl | Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the substituted benzene ring. nist.gov One would expect to see absorption maxima (λ_max) in the UV region, typically around 200-280 nm, corresponding to π→π* transitions of the aromatic system.

Mass Spectrometry for Molecular Characterization and Impurity Profiling

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of this compound and for identifying potential impurities. nist.gov

The molecular formula of the compound is C₁₀H₁₁ClFN. chiralen.com The nominal molecular weight is approximately 199.65 g/mol , while its hydrochloride salt has a molecular weight of approximately 236.11 g/mol . chiralen.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. A crucial feature would be the isotopic pattern caused by the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic M+2 peak with an intensity that is approximately one-third of the molecular ion peak, providing strong evidence for the presence of a single chlorine atom in the molecule. nist.gov

Fragmentation patterns observed in the mass spectrum give structural clues. Common fragmentation pathways for this molecule could include the loss of a chlorine atom, loss of portions of the pyrrolidine ring, or cleavage of the bond between the phenyl and pyrrolidine rings. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. nih.gov

Table 4: Key Mass Spectrometric Data for this compound

| Parameter | Value/Observation | Significance |

| Molecular Formula | C₁₀H₁₁ClFN | Basis for molecular weight calculation |

| Monoisotopic Mass | ~199.06 g/mol | Precise mass of the molecule with the most abundant isotopes |

| Molecular Ion (M⁺) | m/z ≈ 199 | Corresponds to the intact molecule |

| Isotope Peak (M+2) | m/z ≈ 201 | Confirms the presence of one chlorine atom (ratio ~3:1) nist.gov |

| Key Fragments | Varies | Provides structural information based on cleavage patterns |

Future Directions and Emerging Research Avenues for 2 2 Chloro 6 Fluorophenyl Pyrrolidine

Exploration of Novel Therapeutic Areas Based on Biological Activity Profiles

The future therapeutic applications of 2-(2-Chloro-6-fluorophenyl)pyrrolidine and its derivatives can be inferred from the biological activities of more complex molecules that contain this core structure. The substituted phenyl group is a key feature, and its interactions with biological targets in these larger molecules suggest potential avenues for investigation.

One of the most promising areas of research stems from the discovery of potent inhibitors of the Murine Double Minute 2 (MDM2)-p53 interaction. acs.orgacs.orgnih.gov A series of spirooxindole-based MDM2 inhibitors have been developed, with some containing the 3-chloro-2-fluorophenyl group attached to a pyrrolidine (B122466) ring. acs.orgacs.orgnih.gov These compounds are designed to block the interaction between MDM2 and the tumor suppressor protein p53, thereby reactivating p53's function and inducing apoptosis in cancer cells. The discovery of AA-115/APG-115, a potent and orally active MDM2 inhibitor that has entered clinical trials, highlights the significance of this chemical moiety in oncology. acs.orgacs.orgnih.gov This suggests that simpler derivatives of this compound could be explored as starting points for novel anticancer agents targeting protein-protein interactions.

Another potential therapeutic area is in the development of antiviral agents, particularly for the treatment of HIV-1. Research into a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) known as 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones (2-Cl-6-F-S-DABOs) has shown potent activity against wild-type and mutant strains of HIV-1. nih.gov The 2-chloro-6-fluorobenzyl group is structurally related to the 2-(2-chloro-6-fluorophenyl) moiety, suggesting that the electronic and steric properties of this substitution pattern are favorable for binding to the HIV-1 reverse transcriptase enzyme. nih.gov This provides a strong rationale for investigating this compound derivatives as potential HIV-1 NNRTIs.

Furthermore, the pyrrolidine scaffold itself is a component of drugs targeting a wide range of conditions, including inflammatory diseases and neurological disorders. nih.govnih.gov For instance, derivatives of pyrrolidine have been investigated as inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme involved in inflammation. nih.gov While the specific 2-(2-chloro-6-fluorophenyl) substitution has not been explored in this context, the general applicability of the pyrrolidine core suggests that libraries of derivatives based on this scaffold could be screened against a variety of targets to uncover new therapeutic opportunities.

Table 1: Examples of Biologically Active Molecules Containing a Related 2-(2-Chloro-6-fluorophenyl) Moiety

| Compound Class | Target | Therapeutic Area | Key Findings | Reference(s) |

| Spirooxindoles (e.g., AA-115/APG-115) | MDM2-p53 Interaction | Oncology | Potent, orally active inhibitors that can induce tumor regression. | acs.orgacs.orgnih.gov |

| 2-Cl-6-F-S-DABOs | HIV-1 Reverse Transcriptase | Antiviral (HIV-1) | Picomolar activity against wild-type HIV-1 and activity against resistant mutants. | nih.gov |

| Dioxane-fused tricyclic benzimidazoles | mPGES-1 | Anti-inflammatory | Potent and selective inhibitors of mPGES-1. | nih.gov |

Development of Advanced Pyrrolidine-Based Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. The development of probes based on the this compound scaffold could provide valuable insights into the function and regulation of its potential biological targets. Given the appearance of this motif in potent inhibitors, it is plausible that it could be adapted for the creation of selective probes.

A key strategy in probe development is the introduction of a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, onto the core scaffold. The pyrrolidine nitrogen of this compound provides a convenient handle for such modifications without significantly altering the core structure that may be responsible for target engagement. For example, a fluorescently labeled version of a this compound derivative could be used in cellular imaging studies to visualize the subcellular localization of its target protein.

Another approach is the development of affinity-based probes. This would involve attaching a reactive group to the this compound scaffold that can form a covalent bond with the target protein upon binding. Such probes are invaluable for target identification and validation studies, allowing for the isolation and subsequent identification of the target protein by mass spectrometry.

Furthermore, photo-affinity labeling probes could be designed by incorporating a photo-reactive group. Upon irradiation with UV light, these probes form a covalent bond with their target, allowing for precise identification of the binding site. The development of such advanced chemical probes based on the this compound scaffold would be a significant step towards understanding its mechanism of action and identifying new biological targets.

Integration into Combinatorial Chemistry and High-Throughput Screening Efforts for Lead Identification

Combinatorial chemistry coupled with high-throughput screening (HTS) remains a cornerstone of modern drug discovery for the identification of new lead compounds. nih.govnih.gov The this compound scaffold is an attractive building block for the construction of diverse chemical libraries. Its structure offers several points for chemical modification, allowing for the generation of a large number of analogs with varying physicochemical properties.

The pyrrolidine nitrogen can be readily functionalized with a wide range of substituents, such as alkyl, aryl, and acyl groups, through standard chemical transformations. d-nb.infomdpi.com This allows for the systematic exploration of the chemical space around this position to optimize binding affinity and selectivity for a given target. Additionally, the pyrrolidine ring itself can be further substituted, or its stereochemistry can be varied, to generate a rich collection of diverse structures. nih.gov

The synthesis of combinatorial libraries based on the this compound core can be achieved using solid-phase or solution-phase parallel synthesis techniques. nih.gov These libraries can then be screened against a wide array of biological targets, including enzymes, receptors, and protein-protein interactions, using HTS assays. This approach has the potential to rapidly identify initial "hits" that can be further optimized through medicinal chemistry efforts to generate potent and selective lead compounds for a variety of diseases. The integration of this scaffold into such screening campaigns is a logical next step to fully exploit its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Chloro-6-fluorophenyl)pyrrolidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between halogenated pyrrolidine precursors and aryl halides. Optimization involves adjusting catalysts (e.g., Pd-based catalysts), reaction temperature (80–120°C), and solvent systems (e.g., DMF or THF). Purification via column chromatography with gradients of ethyl acetate/hexane is critical for isolating enantiomerically pure forms. Monitoring reaction progress using TLC or HPLC ensures minimal byproduct formation .

Q. How should researchers characterize the structural and stereochemical properties of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns and stereochemistry. Fluorine coupling in -NMR helps verify ortho/para positions.

- X-ray Crystallography : Single-crystal diffraction resolves absolute configuration, particularly for chiral centers. Compare observed dihedral angles with computational models (e.g., DFT) for validation .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational predictions and experimental data regarding the bioactivity of this compound derivatives?

- Methodological Answer :

- Comparative Analysis : Replicate computational models (e.g., molecular docking) under varying force fields and solvent conditions. Cross-validate with in vitro assays (e.g., enzyme inhibition studies) to identify discrepancies in binding affinity predictions.

- Data Triangulation : Combine crystallographic data (active site interactions) with kinetic studies (IC values) to refine computational parameters .

Q. What experimental designs are suitable for investigating the enantiomer-specific interactions of this compound with biological targets?

- Methodological Answer :

- Chiral Resolution : Separate enantiomers using chiral HPLC or enzymatic resolution. Confirm purity via polarimetry.

- Biological Assays : Compare enantiomer activity in cell-based models (e.g., receptor binding assays) and in vivo pharmacokinetic studies. Use circular dichroism (CD) spectroscopy to monitor conformational changes in target proteins .

Q. How can researchers establish structure-activity relationships (SAR) for pyrrolidine derivatives with halogenated aryl groups to guide drug discovery?

- Methodological Answer :

- SAR Workflow :

Synthesize analogs with varied halogen positions (e.g., 2-chloro vs. 4-fluoro substituents).

Test in vitro activity (e.g., IC against cancer cell lines) and correlate with electronic (Hammett constants) or steric parameters (molecular volume).

Use QSAR models to predict novel derivatives with enhanced potency .

Q. What methodological approaches are effective in analyzing metabolic stability and toxicity profiles of this compound in preclinical models?

- Methodological Answer :

- In Vitro Metabolism : Use liver microsomes (human/rat) to identify primary metabolites via LC-MS. Monitor CYP450 inhibition to assess drug-drug interaction risks.

- Toxicity Screening : Conduct Ames tests for mutagenicity and acute toxicity studies in rodent models. Correlate findings with physicochemical properties (e.g., LogP) to optimize pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.